molecular formula C7H9F2N3O B1491349 5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1822863-11-5

5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1491349
CAS RN: 1822863-11-5
M. Wt: 189.16 g/mol
InChI Key: IXUCDALWVYEDAJ-UHFFFAOYSA-N
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Description

5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole, also known as 5-DF-3MO, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the oxadiazole family of organic compounds, which are known for their unique properties and reactivities. 5-DF-3MO has been used in a variety of scientific research applications, including drug design, enzyme inhibition studies, and the development of new therapies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-DF-3MO.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial Properties : Research has been conducted on the synthesis of derivatives containing pyrrolidine or piperidine rings, including structures related to 1,2,4-oxadiazole, exhibiting significant antimicrobial activity. These studies highlight the structure-activity relationships of these compounds, suggesting their potential as antimicrobial agents. The process involves the synthesis of new derivatives and assessing their effectiveness against various microbial strains, indicating the importance of the structural moiety for biological activity (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Characterization of Derivatives

Heterocyclic Derivatives : Another area of research involves the synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, such as drug development and materials science. The characterization involves advanced techniques to determine structural and chemical properties, paving the way for future applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Anticancer Activity

Potential Anticancer Agents : The synthesis and structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds as novel apoptosis inducers and potential anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, with some demonstrating in vivo activity in tumor models. The identification of molecular targets such as TIP47, an IGF II receptor binding protein, underscores the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).

Corrosion Inhibition

Corrosion Inhibition : The 1,3,4-oxadiazole derivatives have also been explored for their corrosion inhibition properties, particularly for mild steel in sulfuric acid. These studies involve gravimetric, electrochemical, and computational methods to assess the effectiveness of these compounds as corrosion inhibitors. The formation of a protective layer on the metal surface and the mixed type behavior of these inhibitors highlight their potential in protecting metals against corrosion, which is crucial for industrial applications (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c1-4-11-6(13-12-4)5-2-7(8,9)3-10-5/h5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUCDALWVYEDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
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5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

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